molecular formula C21H20N4O3 B4594657 3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one

3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one

Cat. No.: B4594657
M. Wt: 376.4 g/mol
InChI Key: IRXHLLTZGFSTJM-UHFFFAOYSA-N
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Description

3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one is a useful research compound. Its molecular formula is C21H20N4O3 and its molecular weight is 376.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 376.15354051 g/mol and the complexity rating of the compound is 615. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antibacterial Properties

  • Piperazinyl Oxazolidinone Derivatives : A study discusses the antibacterial properties of piperazinyl oxazolidinones, a class of synthetic antibacterial agents active against gram-positive organisms, including methicillin-resistant Staphylococcus aureus. This includes the examination of derivatives where the distal nitrogen of the piperazinyl ring is substituted with heteroaromatic rings like pyridine (Tucker et al., 1998).

  • Novel Oxazolidinone Antibacterial Agents : Research has been conducted on oxazolidinones with (pyridin-3-yl)phenyl moieties, showing improved antibacterial activity against various pathogens, including linezolid-resistant Streptococcus pneumoniae (Reck et al., 2007).

Enzymatic Synthesis and Catalysis

  • Enzymatic Synthesis of Oxazolidin-2-one : A study on the enzymatic synthesis of oxazolidin-2-one using 2-aminoalochol and dimethyl carbonate has been conducted. This process involved immobilized lipases and led to the production of 3-ethyl-1,3-oxazolidin-2-one, a model reaction for this synthesis (Yadav & Pawar, 2014).

  • Metal Complexes of Oxazolidinone : Research includes the synthesis of metal complexes with oxazolidinones and their application in various fields. For instance, copper, platinum, and palladium complexes of oxazolidinone show potential in cytotoxicity against cancer cell lines and as catalysts in organic reactions (Sarkar et al., 2014).

Chiral Ligands and Organic Synthesis

  • Chiral Ligands Derived from Abrine : A study demonstrates the use of 1,2,3,4-tetrahydro-beta-carboline ligands and chiral oxazolidines in the addition of diethylzinc to benzaldehyde, showing their potential as chiral catalysts in organic synthesis (Zhu et al., 2005).

Medicinal Chemistry and Drug Development

  • New Oxazolidinone Agents : Oxazolidinones have been studied for their potential in developing new antibacterial agents with improved safety profiles. For example, a novel oxazolidinone agent, MRX-I, is noted for its high activity against Gram-positive pathogens with reduced potential for adverse effects (Gordeev & Yuan, 2014).

  • Antibacterial Oxazolidinone Prodrugs : The efficacy of oxazolidinone prodrugs like DA-7218 in treating experimental actinomycetoma produced by Nocardia brasiliensis has been explored, highlighting their potential in treating bacterial infections (Espinoza-González et al., 2008).

Properties

IUPAC Name

3-[2-oxo-2-(1-pyridin-2-yl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)ethyl]-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3/c26-18(13-24-11-12-28-21(24)27)25-10-8-15-14-5-1-2-6-16(14)23-19(15)20(25)17-7-3-4-9-22-17/h1-7,9,20,23H,8,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRXHLLTZGFSTJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(C2=C1C3=CC=CC=C3N2)C4=CC=CC=N4)C(=O)CN5CCOC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 2
Reactant of Route 2
3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 3
3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 4
Reactant of Route 4
3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 5
Reactant of Route 5
3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one
Reactant of Route 6
3-{2-oxo-2-[1-(2-pyridinyl)-1,3,4,9-tetrahydro-2H-beta-carbolin-2-yl]ethyl}-1,3-oxazolidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.